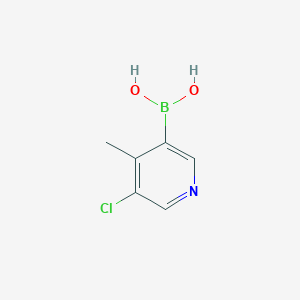

(5-Chloro-4-methylpyridin-3-YL)boronic acid

Description

(5-Chloro-4-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a chlorine atom at position 5 and a methyl group at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, a critical step in pharmaceutical and materials chemistry . The chlorine and methyl substituents influence its electronic and steric properties, modulating reactivity and binding affinity in biological and chemical applications.

Properties

Molecular Formula |

C6H7BClNO2 |

|---|---|

Molecular Weight |

171.39 g/mol |

IUPAC Name |

(5-chloro-4-methylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 |

InChI Key |

QZZATSBOZWXTBR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=C1C)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for boronic acids, including (5-Chloro-4-methylpyridin-3-YL)boronic acid, often involve continuous flow processes that allow for the handling and performing of organolithium chemistry on a multigram scale . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield phenols.

Scientific Research Applications

(5-Chloro-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:

Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.

Industry: Used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methylpyridin-3-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but boronic acids are known to inhibit enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Key Comparisons:

Electronic Effects :

- The chlorine at position 5 in (5-Chloro-4-methylpyridin-3-yl)boronic acid is electron-withdrawing, lowering its pKa compared to methyl-substituted analogs (e.g., 4-MCPBA, pKa ~9.2) . This enhances its ability to form boronate esters under physiological conditions, critical for biomedical applications .

- Fluorine in the 2-fluoro analog () further reduces pKa and increases metabolic stability, making it preferable in drug design .

In contrast, phenylboronic acids (e.g., 4-Methylphenyl) lack heterocyclic nitrogen, simplifying synthesis but limiting coordination versatility .

Biological Activity: Pyridinyl boronic acids exhibit distinct target selectivity compared to phenyl derivatives. For example, hydroxynaphthyl boronic acids show sub-micromolar cytotoxicity in cancer cells , while antifungal activity in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid highlights substituent-driven specificity . The pyridine core in (5-Chloro-4-methylpyridin-3-yl)boronic acid may improve solubility and binding to enzymatic targets (e.g., proteases) compared to purely aromatic systems .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Substituted pyridinyl boronic acids generally show moderate to high reactivity. For example, 4-chlorophenyl boronic acid achieved 65% yield in Pd-catalyzed couplings , while sterically hindered analogs (e.g., 3,5-dimethylphenyl) require optimized conditions (e.g., higher catalyst loading) .

- Dynamic Combinatorial Chemistry : Boronic acid esters (e.g., phenylboronic acid-catechol) form rapidly in the presence of bases like Et₃N, but equilibrium shifts depend on substituent electronic profiles .

Acidity (pKa) and Binding Affinity

- pKa Trends : Chlorine and fluorine substituents lower pKa by ~1–2 units compared to methyl or methoxy groups . For instance:

- Glucose Binding : Boronic acids with pKa near physiological pH (e.g., 3-AcPBA) show optimal diol binding, suggesting the target compound may require structural tuning for sensor applications .

Biological Activity

(5-Chloro-4-methylpyridin-3-yl)boronic acid is an organoboron compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

(5-Chloro-4-methylpyridin-3-yl)boronic acid features a pyridine ring with a chlorine atom at the 5-position and a methyl group at the 4-position. The boronic acid functional group enables the formation of reversible covalent bonds with diols, which is crucial for various biological interactions and applications in organic synthesis.

Biological Activities

Research indicates that (5-Chloro-4-methylpyridin-3-yl)boronic acid exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mode of action may involve interference with bacterial efflux mechanisms .

- Anticancer Properties : Boronic acids are known to inhibit proteasomes, which are vital for cancer cell survival. This compound has demonstrated potential in inhibiting cancer cell proliferation through proteasome inhibition.

- Enzyme Inhibition : It has been found to exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

The biological activities of (5-Chloro-4-methylpyridin-3-yl)boronic acid can be attributed to its ability to form stable complexes with biomolecules. This interaction is critical for its role in enzyme inhibition and antibacterial activity. The specific halogen substitutions on the pyridine ring influence its reactivity and interaction with biological targets, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of (5-Chloro-4-methylpyridin-3-yl)boronic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methylpyridin-3-boronic acid | Methyl group on pyridine | Less halogen substitution; simpler reactivity |

| 3-Fluoropyridin-4-boronic acid | Fluorine substitution | Different biological activity profile |

| 2-Chloropyridin-3-boronic acid | Chlorine on another carbon | May exhibit different enzyme inhibition characteristics |

| 5-Methylpyridine-3-boronic acid | Methyl group on pyridine | Lacks halogen; potential for different reactivity patterns |

| (6-Chloro-5-methylpyridin-3-YL)boronic acid | Chlorine at position 6 | Variation in position may affect biological activity |

This table illustrates how the specific substitutions on the pyridine ring can impact the biological activity and reactivity patterns of these compounds.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that (5-Chloro-4-methylpyridin-3-yl)boronic acid inhibited cancer cell lines effectively through proteasome inhibition. The IC50 values indicated significant potency against various cancer types, suggesting its potential as a therapeutic agent .

- Antibacterial Activity : Another research highlighted its effectiveness against MRSA, showcasing its potential application in treating resistant bacterial infections. The compound's ability to disrupt bacterial efflux mechanisms was a key finding .

- Enzyme Inhibition : In vitro studies have shown that this compound exhibits high inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating its relevance in developing treatments for Alzheimer's disease and other neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.